2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride
Description
Chemical Structure: The compound features a piperidine ring substituted with a sulfanylethyl group linked to a 2,6-dichlorophenyl moiety, with a hydrochloride counterion.
Molecular Formula: C₁₃H₁₆Cl₂NS·HCl.
Molecular Weight: 326.70 g/mol.
Key Features:
Properties
IUPAC Name |
2-[2-(2,6-dichlorophenyl)sulfanylethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NS.ClH/c14-11-5-3-6-12(15)13(11)17-9-7-10-4-1-2-8-16-10;/h3,5-6,10,16H,1-2,4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLTKGDGFFOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCSC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride , with the molecular formula , is a piperidine derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a piperidine ring linked to a 2,6-dichlorophenyl group through a sulfanyl group . The presence of chlorine atoms and the sulfanyl linkage enhances its chemical reactivity and biological interactions, making it a candidate for therapeutic applications.
Research indicates that this compound may interact with various neurotransmitter receptors in the brain, potentially modulating neurotransmitter release and signaling pathways. This interaction could lead to significant physiological effects, including:
- Neurological effects : Potential therapeutic benefits for conditions such as anxiety and depression.
- Antimicrobial activity : Preliminary studies suggest activity against certain pathogens.
Biological Activity Overview
The biological activity of 2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride can be summarized in the following table:
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study indicated that similar piperidine derivatives show promise as orexin type 2 receptor agonists , which could be relevant for sleep disorders and obesity management .
- Investigations into the modulation of serotonin receptors have shown that structurally related compounds can impact mood regulation.
-
Antimicrobial Evaluation :
- In vitro tests demonstrated that derivatives of piperidine compounds, including those similar to 2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride, exhibited significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent efficacy .
- Safety and Toxicity Studies :
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound is being explored for its potential therapeutic effects in treating neurological disorders and certain types of cancer. Its structural features suggest that it may interact with specific biological targets, thereby modulating their activity.
Case Study : Research indicates that piperidine derivatives similar to this compound exhibit significant activity against various cancer cell lines. For instance, studies have shown that compounds with a piperidine backbone can effectively inhibit cell proliferation in breast and prostate cancer models.
Pharmacology
Pharmacokinetics and Pharmacodynamics : The pharmacokinetic profile of 2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride is under investigation. Preliminary studies focus on absorption, distribution, metabolism, and excretion (ADME) to understand how the compound behaves within biological systems.
Mechanism of Action : Initial findings suggest that the compound may interact with specific receptors or enzymes involved in critical signaling pathways. Understanding these interactions is essential for optimizing its therapeutic efficacy.
Research has demonstrated various biological activities associated with this compound:
Case Study 1: Antitumor Activity
In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism appears to involve the induction of apoptosis and inhibition of the cell cycle at the G0/G1 phase.
Case Study 2: Neuroprotection in Animal Models
Animal studies using models of Alzheimer's disease indicated that administration of the compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions.
Industrial Applications
Beyond medicinal applications, 2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride may also have potential uses in developing new materials or as an intermediate in synthesizing other complex organic molecules. Its unique structure could provide valuable properties for industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
Clonidine Hydrochloride
- Molecular Formula : C₉H₁₀Cl₂N₃·HCl.
- Molecular Weight : 266.56 g/mol.
- Structure: Imidazoline ring substituted with 2,6-dichlorophenyl and amino groups.
- Key Differences: Replaces the piperidine-sulfanylethyl group with an imidazoline ring.
- Activity : α₂-Adrenergic agonist used for hypertension and ADHD. Higher receptor selectivity compared to piperidine-based compounds .
4-(2,3-Dichlorophenyl)piperidine Hydrochloride
- Molecular Formula : C₁₁H₁₂Cl₂N·HCl.
- Molecular Weight : 278.59 g/mol.
- Structure : Direct attachment of 2,3-dichlorophenyl to piperidine.
- Key Differences: No sulfanylethyl linker; dichlorophenyl is directly bonded. Substitution pattern (2,3-dichloro vs. 2,6-dichloro) affects steric hindrance and receptor interactions.
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl.
- Molecular Weight : 303.83 g/mol.
- Structure : Piperidine substituted with a diphenylmethoxy group.
- Lacks halogen atoms, altering electronic properties and binding affinity .
Comparative Data Table
Pharmacological and Physicochemical Comparisons
- Lipophilicity: The 2,6-dichlorophenyl group in the target compound likely increases lipophilicity compared to non-halogenated analogues like 4-(diphenylmethoxy)piperidine HCl. This may enhance membrane permeability but reduce aqueous solubility .
- Metabolic Stability : The sulfanylethyl linker in the target compound could be susceptible to oxidative metabolism, unlike Clonidine’s imidazoline core, which is more stable .
- Receptor Binding : Clonidine’s imidazoline ring enables strong α₂-adrenergic receptor binding, while piperidine-based compounds may target diverse receptors (e.g., dopamine, serotonin) depending on substituents .
Preparation Methods
Synthesis of 2-(2,6-Dichlorophenyl)sulfanyl Ethyl Intermediate
- The 2,6-dichlorophenyl sulfanyl moiety is typically introduced by nucleophilic substitution reactions where 2,6-dichlorophenyl thiol or a related thiolate reacts with an ethyl halide or ethylene derivative.
- The reaction is often carried out in an inert solvent such as toluene or acetonitrile under controlled temperature conditions (generally 70–85 °C) to optimize yield and minimize side reactions.
- An example process involves the reaction of 2,6-dichlorophenyl thiol with 2-chloroethyl chloride or a similar haloalkyl compound to form 2-(2,6-dichlorophenyl)sulfanyl ethyl chloride.
Coupling with Piperidine
- Piperidine is reacted with the 2-(2,6-dichlorophenyl)sulfanyl ethyl chloride intermediate to form the target compound.
- This reaction is typically performed in the presence of a base to scavenge the released hydrochloric acid, often using inorganic bases or organic amines.
- The reaction solvent can be a polar aprotic solvent such as acetonitrile or an ether solvent, with temperatures maintained between ambient and 85 °C to ensure efficient substitution.
Hydrochloride Salt Formation
- The free base of 2-(2-[(2,6-dichlorophenyl)sulfanyl]ethyl)piperidine is converted to the hydrochloride salt by treatment with hydrochloric acid.
- This step improves the compound’s stability, crystallinity, and ease of handling.
- The hydrochloride salt is typically isolated by precipitation from solvents such as ethanol or isopropanol.
Process Optimization and Industrial Considerations
- A notable preparation method involves a one-pot synthesis where piperidine is first reacted with ethylene chlorohydrin to form hydroxyethylpiperidine, which is then chlorinated using thionyl chloride in an inert solvent like toluene at 70–85 °C. This intermediate can then be coupled with the dichlorophenyl sulfanyl moiety.
- The chlorination step is critical and is optimized to occur after hydroxyethylation with dilution of the reaction mixture to 0.4–0.6 volume of solvent to improve yield and purity.
- The use of thionyl chloride provides an efficient chlorination route with easy removal of byproducts.
- The hydrochloride salt formation is conducted under controlled conditions to avoid decomposition and to ensure high purity.
Comparative Data Table of Preparation Steps
| Step | Reaction | Reagents & Conditions | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of 2-(2,6-dichlorophenyl)sulfanyl ethyl chloride | 2,6-Dichlorophenyl thiol + 2-chloroethyl chloride | Toluene or acetonitrile | 70–85 | Nucleophilic substitution |
| 2 | Coupling with piperidine | Piperidine + intermediate + base (e.g., triethylamine) | Acetonitrile or ether | 25–85 | Base scavenges HCl |
| 3 | Chlorination of hydroxyethylpiperidine (alternative route) | Hydroxyethylpiperidine + thionyl chloride | Toluene | 70–85 | One-pot chlorination after hydroxyethylation |
| 4 | Hydrochloride salt formation | Free base + HCl | Ethanol or isopropanol | Ambient | Precipitation of salt |
Research Findings and Advantages
- The one-pot hydroxyethylation-chlorination process reduces the number of purification steps and improves overall yield and cost-effectiveness.
- Controlling reaction temperature and solvent volume during chlorination minimizes side reactions and degradation.
- The hydrochloride salt form enhances compound stability for pharmaceutical applications.
- The use of commercially available raw materials and relatively mild reaction conditions makes the process scalable and industrially viable.
Q & A
Basic: What are the recommended synthetic routes for 2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 2,6-dichlorothiophenol with a piperidine derivative bearing a leaving group (e.g., bromide or mesylate) in the presence of a base (e.g., K₂CO₃) to form the sulfanyl-ethyl-piperidine intermediate. Hydrochloride salt formation is achieved via HCl treatment. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Temperature control : Reactions at 60–80°C balance kinetics and side-product formation .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
Yield optimization requires iterative adjustments using Design of Experiments (DoE) to evaluate solvent, temperature, and stoichiometry interactions.
Advanced: How can computational chemistry tools predict the reactivity and stability of intermediates during synthesis?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediate stability. For example:
- Reaction path analysis : Identify energy barriers for sulfanyl group incorporation .
- Solvent effects : COSMO-RS simulations predict solvation energies to optimize solvent choice .
- Degradation pathways : Molecular dynamics (MD) simulations assess thermal stability under storage conditions.
Experimental validation via in situ IR or NMR spectroscopy is critical to confirm computational predictions .
Basic: What spectroscopic and chromatographic techniques are effective for characterizing purity and structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm; aromatic protons from dichlorophenyl at δ 7.0–7.5 ppm) .
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., m/z = 335.03 for C₁₃H₁₆Cl₂NS) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the piperidine ring .
Advanced: What strategies resolve discrepancies in binding affinity data across pharmacological assays?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or target conformational states. Mitigation strategies:
- Cross-validation : Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays .
- Statistical analysis : Use Bland-Altman plots to quantify systematic biases between methods .
- Control experiments : Include reference ligands (e.g., known receptor agonists/antagonists) to calibrate assay sensitivity .
Basic: What safety considerations are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Neutralize acid spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
- Waste disposal : Follow EPA guidelines for halogenated waste (RCRA D003) .
Advanced: How does the 2,6-dichlorophenyl group influence interactions with biological targets?
Methodological Answer:
The electron-withdrawing Cl groups enhance:
- Lipophilicity : Measured via logP (e.g., ClogP ≈ 3.2) to improve membrane permeability .
- Receptor binding : π-π stacking with aromatic residues (e.g., Tyr³⁵⁶ in GPCRs) stabilizes ligand-receptor complexes .
- Metabolic stability : Resistance to CYP450 oxidation due to steric hindrance .
Electrostatic potential maps (ESP) derived from DFT quantify charge distribution at the sulfanyl-ethyl junction .
Basic: What solvent systems optimize recrystallization for high purity?
Methodological Answer:
- Binary mixtures : Ethanol/water (70:30 v/v) or acetone/hexane (50:50 v/v) balance solubility and polarity .
- Cooling rate : Slow cooling (1–2°C/min) minimizes inclusion of impurities .
- Seeding : Introduce microcrystals to induce controlled nucleation .
Characterize crystal purity via DSC (melting point ~225°C with sharp endotherm) .
Advanced: Can in silico models predict ADMET profiles, and what are their limitations?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMET Predictor estimate:
- Absorption : High Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) .
- Toxicity : AMES test predictions for mutagenicity (e.g., TOPKAT models) .
- Limitations :
- False negatives in hERG channel blockade due to limited training data for sulfanyl-piperidine derivatives .
- In vitro validation (e.g., hepatic microsomal stability assays) is mandatory for translational research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
